REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH:11]1[C:23]2[N:22]([C:24]3[CH:29]=[CH:28][C:27]([C:30]4[CH:35]=[CH:34][C:33]([N:36]5[C:48]6[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=6[C:42]6[C:37]5=[CH:38][CH:39]=[CH:40][CH:41]=6)=[CH:32][CH:31]=4)=[CH:26][CH:25]=3)[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15]=2[CH:14]=[CH:13][CH:12]=1.[CH2:49]([OH:51])C.ClCCl>O>[CH:49]([C:13]1[CH:12]=[CH:11][C:23]2[N:22]([C:24]3[CH:29]=[CH:28][C:27]([C:30]4[CH:31]=[CH:32][C:33]([N:36]5[C:48]6[CH:47]=[CH:46][C:45]([CH:8]=[O:9])=[CH:44][C:43]=6[C:42]6[C:37]5=[CH:38][CH:39]=[CH:40][CH:41]=6)=[CH:34][CH:35]=4)=[CH:26][CH:25]=3)[C:21]3[C:16]([C:15]=2[CH:14]=1)=[CH:17][CH:18]=[CH:19][CH:20]=3)=[O:51] |f:3.4|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7.72 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
ethanol dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.ClCCl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated to 90° C. for 24 h. (
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
nb reaction mixture
|
Type
|
WAIT
|
Details
|
this beaker was placed in the ultrasonic bath for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The residue was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
hexane and dried in vacuo for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The crude product was heated with acetone (3×400 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The impurities were removed
|
Type
|
WASH
|
Details
|
by washing with acetone
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.92 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |